Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate
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Overview
Description
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is an organic compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . This compound is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group and a propanoate group attached to the nitrogen atom of the amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopropylmethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group displaces the bromine atom, forming the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-aminopropyl)(methyl)amino]butanoate
- Ethyl 3-[(3-aminopropyl)(methyl)amino]pentanoate
- Ethyl 3-[(3-aminopropyl)(methyl)amino]hexanoate
Uniqueness
Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate is unique due to its specific ester and amino functional groups, which confer distinct reactivity and properties. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C9H20N2O2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
ethyl 3-[3-aminopropyl(methyl)amino]propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-3-13-9(12)5-8-11(2)7-4-6-10/h3-8,10H2,1-2H3 |
InChI Key |
XQZMOBBMNDZZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)CCCN |
Origin of Product |
United States |
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